5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDKNSIQVSUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₂₁N₃O₄
- Molecular Weight : 295.33 g/mol
- CAS Number : 1803610-81-2
Biological Activity
The compound exhibits a range of biological activities that are primarily attributed to its structural features and the presence of the pyrazolo[1,5-a]pyridine core.
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. One study reported an IC₅₀ value of 0.36 µM against CDK2 and 1.8 µM against CDK9 for a closely related pyrazolo compound, indicating strong potential for therapeutic applications in cancer treatment .
The mechanism through which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit proliferation in various human tumor cell lines such as HeLa and A375 .
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Research Findings and Case Studies
Pharmacological Applications
The diverse biological activities of this compound position it as a promising candidate for further development in pharmacology:
- Cancer Therapeutics : Given its inhibitory effects on key enzymes involved in cancer progression, it may serve as a scaffold for designing new anticancer drugs.
- Biomarkers in Cancer Research : The optical properties associated with pyrazolo derivatives allow their use as biomarkers for lipid droplets in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit potential anticancer properties. Pyrazolo[1,5-a]pyridine derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications on the pyrazolo ring could enhance selectivity and potency against cancer cell lines .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical in various biochemical pathways. For example, pyrazolo derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo compounds. The structure of this compound allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazolo[1,5-a]pyridine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The study found that introducing a tert-butoxycarbonyl group enhanced the solubility and bioavailability of the compounds tested .
Case Study 2: Enzyme Inhibition
In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a range of pyrazolo[1,5-a]pyridine derivatives and assessed their inhibitory effects on CDK2. The results indicated that certain modifications led to increased potency and selectivity compared to existing CDK inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
